molecular formula C8H13ClN2O B13297306 2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride

2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride

Cat. No.: B13297306
M. Wt: 188.65 g/mol
InChI Key: VBYVOUKPGQGYBG-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride is an organic compound with the molecular formula C8H12N2O·HCl It is a derivative of pyridine and is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the reduction of 2-nitro-3-(pyridin-4-yl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and efficient purification techniques, such as crystallization or chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propan-1-ol.

    Reduction: Formation of 2-amino-3-(pyridin-4-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-3-yl)propan-1-ol
  • 2-Amino-3-(pyridin-2-yl)propan-1-ol
  • 3-(Pyridin-2-yl)propan-1-ol

Uniqueness

2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride is unique due to the position of the amino group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-amino-3-pyridin-4-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c9-8(6-11)5-7-1-3-10-4-2-7;/h1-4,8,11H,5-6,9H2;1H

InChI Key

VBYVOUKPGQGYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(CO)N.Cl

Origin of Product

United States

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